molecular formula C15H16N2OS B2511534 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 460734-21-8

2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2511534
CAS RN: 460734-21-8
M. Wt: 272.37
InChI Key: OWVFVLMAOGZLSX-UHFFFAOYSA-N
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Description

The molecule "2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide" is a compound that is structurally related to various synthesized molecules studied for their potential pharmacological properties. Although the exact molecule is not directly studied in the provided papers, related compounds with similar functional groups and molecular frameworks have been synthesized and characterized, providing insights into their molecular structure, synthesis, and potential applications, particularly in the field of antiviral research.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from substituted phenols or amines, leading to the formation of acetamide derivatives with various substituents on the phenyl rings. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from different nitrophenols and chlorophenols, followed by reactions with ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . These methods could potentially be adapted for the synthesis of "2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various spectroscopic techniques and computational methods. For example, the molecular structure of certain diamino-pyrimidinyl sulfanyl acetamides was determined by X-ray crystallography, revealing a folded conformation between the pyrimidine and phenyl rings . Density functional theory (DFT) calculations have been used to optimize geometries and analyze vibrational modes, providing insights into the stereo-electronic interactions that contribute to molecular stability .

Chemical Reactions Analysis

The related compounds exhibit a range of chemical behaviors, including the formation of intra- and intermolecular hydrogen bonds, which have been studied using variable temperature NMR and supported by natural bond orbital (NBO) analysis . These interactions are crucial for understanding the reactivity and potential binding mechanisms of the molecules when interacting with biological targets, such as viral proteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their spectroscopic signatures and pharmacokinetic profiles, have been investigated. The antiviral potency of some molecules has been assessed through molecular docking studies against SARS-CoV-2 protein, with binding energies indicating potential irreversible interactions with the viral protease . Drug likeness and pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) have been calculated to predict the behavior of these molecules in biological systems .

Scientific Research Applications

Synthesis and Potential Biological Activities

  • Researchers have synthesized new derivatives of 1,2,4-triazol, including 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide, demonstrating their potential biological activity. These compounds have been found to exhibit antiexudative properties, indicating their potential use in medical treatments (Chalenko et al., 2019).

Quantum Chemical Analysis and Molecular Docking

  • Quantum chemical studies on a similar molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have provided insights into its molecular structure, hydrogen-bonded interactions, and drug likeness. This research contributes to understanding the antiviral potency of such compounds, including docking against SARS-CoV-2 protein (Mary et al., 2020).

Crystal Structure Analysis

  • Studies on the crystal structures of similar acetamide compounds provide valuable information on their molecular conformation and intramolecular hydrogen bonding. These insights are crucial for understanding the chemical and pharmacological properties of these compounds (Subasri et al., 2016).

Synthesis Techniques and Chemical Properties

  • The synthesis techniques and evaluation of the chemical properties of related acetamide compounds, like modafinil, are significant for the development of pharmaceuticals. Such studies can lead to the discovery of more effective and safer drugs (Taghizadeh et al., 2016).

Chemoselective Acetylation and Drug Synthesis

  • Research on the chemoselective acetylation of 2-aminophenol, an intermediate in antimalarial drug synthesis, highlights the importance of such chemical processes in drug development. This can lead to more efficient production methods for pharmaceutical compounds (Magadum & Yadav, 2018).

Antimicrobial and Enzyme Inhibitory Potential

  • Synthesis and characterization of sulfanilamide derivatives, including compounds similar to 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide, have been conducted to explore their antimicrobial properties. This research contributes to the development of new antibacterial and antifungal agents (Lahtinen et al., 2014).

Safety and Hazards

The safety data sheet (SDS) for 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-6-8-12(9-7-11)17-15(18)10-19-14-5-3-2-4-13(14)16/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVFVLMAOGZLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide

CAS RN

460734-21-8
Record name 2-((2-AMINOPHENYL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE
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